5-(3-Chlorophenyl)pyrimidin-2-amine
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Overview
Description
5-(3-Chlorophenyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-chlorophenyl group at the 5-position and an amino group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and guanidine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with guanidine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Amination: Finally, the compound is aminated to introduce the amino group at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Another pyrimidine derivative with potential anticancer properties.
2-Aminopyrimidine: A simpler pyrimidine derivative used in various chemical and biological studies.
3-Chlorophenylpyrimidine: A compound similar to 5-(3-Chlorophenyl)pyrimidin-2-amine but lacking the amino group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the 3-chlorophenyl group and the amino group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |
InChI Key |
IOTJSRLGIUWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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